6-Bromo-1-(6-bromo-2-hydroxynaphthalen-1-yl)naphthalen-2-ol; sulfane is a complex organic compound that belongs to the family of brominated naphthalenes and phenolic compounds. This compound is notable for its potential applications in pharmaceuticals, particularly as an intermediate in the synthesis of non-steroidal anti-inflammatory agents. The presence of multiple bromine atoms and hydroxyl groups contributes to its chemical reactivity and biological activity.
6-Bromo-1-(6-bromo-2-hydroxynaphthalen-1-yl)naphthalen-2-ol; sulfane is classified as:
The synthesis of 6-bromo-1-(6-bromo-2-hydroxynaphthalen-1-yl)naphthalen-2-ol; sulfane typically involves several steps:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. For example, reactions may be conducted at reflux temperatures for efficient conversion .
The molecular structure of 6-bromo-1-(6-bromo-2-hydroxynaphthalen-1-yl)naphthalen-2-ol; sulfane features:
Property | Value |
---|---|
Molecular Formula | C20H14Br2O2S |
Molecular Weight | 478.2 g/mol |
InChI Key | GCVYBWKDADUEFL-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)Br)O)O)Br.S |
The compound undergoes various chemical reactions, including:
Reactions are generally facilitated by specific catalysts or reagents such as sodium azide for substitution reactions or hydrogen peroxide for oxidation processes
The mechanism by which 6-bromo-1-(6-bromo-2-hydroxynaphthalen-1-yl)naphthalen-2-ol; sulfane exerts its effects involves interactions with biological targets such as enzymes and receptors. The presence of bromine atoms enhances its reactivity, allowing it to participate in various biochemical pathways, potentially influencing oxidative stress responses and signal transduction mechanisms .
Property | Value |
---|---|
Boiling Point | Not available |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
These properties are crucial for understanding the compound's behavior in different environments and its suitability for various applications.
6-Bromo-1-(6-bromo-2-hydroxynaphthalen-1-yl)naphthalen-2-ol; sulfane has potential applications in:
This compound's unique structural features make it a valuable target for further research into its pharmacological properties and potential therapeutic applications.
CAS No.: 137235-80-4
CAS No.: 33281-81-1
CAS No.: 38402-02-7
CAS No.: 17430-12-5
CAS No.: 73391-27-2
CAS No.: 10110-86-8